2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid
Description
2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid is a bicyclic pyrrolidine derivative characterized by a unique nitrogen-containing heterocyclic system fused to an acetic acid backbone.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-6-3-9(7-11)12-4-1-2-5-12/h9H,1-8H2,(H,13,14) |
InChI Key |
NLZQEZLTYLEJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid typically involves the reaction of bipyrrolidine with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where bipyrrolidine reacts with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The acetic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid with key analogs, focusing on structural features, physicochemical properties, and applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Not reported | C₁₀H₁₆N₂O₂ | 196.25 | Bicyclic pyrrolidine system; acetic acid moiety for solubility and reactivity. |
| (2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | 914082-74-9 | C₈H₁₀F₃NO₂ | 209.17 | Bicyclo[1.1.1]pentane core; trifluoromethyl group enhances metabolic stability. |
| Ceftobiprole (contains [1,3'-bipyrrolidin] moiety) | 209467-52-7 | C₂₀H₂₂N₈O₆S₂ | 534.57 | β-lactam antibiotic; bipyrrolidinylidene group improves bacterial targeting. |
| Difluoroacetic Acid | 381-73-7 | C₂H₂F₂O₂ | 96.03 | Simplified acetic acid derivative; fluorine atoms increase acidity and reactivity. |
Structural and Functional Insights:
- Bicyclic Systems : The bipyrrolidinyl framework in this compound provides conformational rigidity, which is advantageous for binding to biological targets. In contrast, the bicyclo[1.1.1]pentane analog substitutes pyrrolidine with a strained carbocycle, improving steric hindrance and pharmacokinetics .
- Pharmaceutical Relevance : Ceftobiprole, a cephalosporin antibiotic, incorporates a [1,3'-bipyrrolidin] group to enhance binding to penicillin-binding proteins (PBPs) in drug-resistant bacteria. This highlights the bipyrrolidine scaffold’s role in antimicrobial activity .
- Acid Derivatives: Difluoroacetic acid lacks the nitrogenous bicyclic system but shares the acetic acid core. Its higher acidity (pKa ~1.3) compared to unsubstituted acetic acid (pKa ~2.5) makes it a stronger proton donor in reactions .
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